molecular formula C13H9BrF2O B12048003 1-(4-Bromophenoxymethyl)-3,5-difluorobenzene

1-(4-Bromophenoxymethyl)-3,5-difluorobenzene

Katalognummer: B12048003
Molekulargewicht: 299.11 g/mol
InChI-Schlüssel: PMCSJLSGQUXZQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromophenyl 3,5-difluorobenzyl ether is an organic compound with the molecular formula C13H9BrF2O. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to a benzyl ether moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl 3,5-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 3,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromophenyl 3,5-difluorobenzyl ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromophenyl 3,5-difluorobenzyl ether is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-bromophenyl 3,5-difluorobenzyl ether involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Bromodiphenyl Ether: Similar structure but lacks the difluorobenzyl moiety.

    4-Bromophenetole: Contains an ethoxy group instead of the difluorobenzyl group.

    Bis(4-bromophenyl) Ether: Contains two bromophenyl groups linked by an ether bond.

Uniqueness: 4-Bromophenyl 3,5-difluorobenzyl ether is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The difluorobenzyl group enhances its lipophilicity and membrane permeability, making it a valuable compound in drug discovery and material science.

Eigenschaften

Molekularformel

C13H9BrF2O

Molekulargewicht

299.11 g/mol

IUPAC-Name

1-[(4-bromophenoxy)methyl]-3,5-difluorobenzene

InChI

InChI=1S/C13H9BrF2O/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2

InChI-Schlüssel

PMCSJLSGQUXZQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC2=CC(=CC(=C2)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.